molecular formula C10H16Cl2IN B130456 Benzyltrimethylammonium dichloroiodate CAS No. 114971-52-7

Benzyltrimethylammonium dichloroiodate

Cat. No. B130456
M. Wt: 348.05 g/mol
InChI Key: PPDJNZTUDFPAHX-UHFFFAOYSA-N
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Description

Benzyltrimethylammonium dichloroiodate (BTMA-ICl2) is a slightly brown solid and hygroscopic . It is also known as Benzyltrimethylammonium dichloroiodide . It is used in the mechanism of oxidation .


Molecular Structure Analysis

The linear formula of Benzyltrimethylammonium dichloroiodate is C6H5CH2N(ICl2)(CH3)3 . Its molecular weight is 348.05 . The SMILES string representation is Cl[I-]Cl.CN+©Cc1ccccc1 .


Chemical Reactions Analysis

Benzyltrimethylammonium dichloroiodate is used in the oxidation of benzyl alcohol . It is also used in the iodination of phenols . In the oxidation of lactic acid, mandelic acid, and ten monosubstituted mandelic acids, the reaction involves the transfer of a hydride ion to a benzyltrimethylammonium dichloroiodate–zinc dichloride complex in the rate-determining step .


Physical And Chemical Properties Analysis

Benzyltrimethylammonium dichloroiodate is a solid at 20 degrees Celsius . It has a melting point of 125.0 to 128.0 degrees Celsius . It is hygroscopic and should be stored under inert gas .

Scientific Research Applications

  • Iodination of Phenolic Units in Calix[4]arenes

    • Benzyltrimethylammonium dichloroiodate is used as an effective iodinating reagent for phenolic units in calix[4]arenes. This process is an alternative to the mercury salt method, which can produce unwanted side reactions like the formation of quinones (Klenke & Friedrichsen, 1998).
  • Synthesis of Hydroximoyl Chlorides from Aldoximes

  • Regioselective Iodination of Flavones

    • The substance is used for the regioselective iodination of 5,7-dioxygenated flavones, leading to the formation of 6-iodoflavones with good selectivity. This process is advantageous for compounds with a free phenol group at C5 (Quintin & Lewin, 2004).
  • Oxidation of Organic Acids

    • Benzyltrimethylammonium dichloroiodate is used in the oxidation of various organic acids, such as formic and oxalic acids, leading to the formation of carbon dioxide. The process involves a first-order reaction with respect to the reagent and the organic acid (Gupta & Kothari, 2001).
  • Oxidation of Thioacids

    • It effectively oxidizes thioacids like thioglycolic, thiolactic, and thiomalic acids to their corresponding disulfide dimer. This reaction is also first-order with respect to both the thioacid and the reagent (Suri, Kothari, & Banerji, 1996).
  • Oxidation of α-Hydroxy Acids

    • The reagent is used for the oxidation of α-hydroxy acids like lactic acid and mandelic acid, leading to the formation of the corresponding oxo acid. This process shows a substantial kinetic isotope effect, suggesting a mechanism involving hydride ion transfer (Goyal & Kothari, 2003).
  • Oxidation of Phosphorus Oxyacids

    • Benzyltrimethylammonium dichloroiodate is utilized in the oxidation of lower phosphorus oxyacids, resulting in oxyacids with phosphorus in a higher oxidation state. This reaction also involves a first-order process with respect to the reagent and the oxyacid (Suri, Kothari, & Banerji, 1997).
  • Recyclable Reagents for Aromatic Iodination

    • Polymer-bound versions of benzyltrimethylammonium dichloroiodate have been developed as recyclable reagents for the iodination of activated benzene and naphthalene derivatives. These reagents demonstrate good efficiency and monoselectivity in aromatic iodination (Mitra & Sreekumar, 1997).
  • Halogenation and Oxidation of Various Compounds

    • It is used for effective halogenation and oxidation in various chemical processes, including electrophilic halogen-substitution, α-halogenation, halogen-addition, and oxidation of numerous organic compounds (Kajigaeshi & Kakinami, 1993).
  • Oxidation of Methionine

    • The oxidation of methionine by benzyltrimethylammonium dichloroiodate in acetic acid leads to the formation of sulphoxide. This reaction is first order with respect to methionine, the reagent, and zinc chloride (Garg & Kothari, 2006).
  • Iodination of Anilines

    • A combination of benzyltrimethylammonium dichloroiodate with sodium bicarbonate is used as an inexpensive and environmentally friendly iodinating agent for anilines, producing monoiodinated anilines in good yields (Kosynkin & Tour, 2001).

Safety And Hazards

Exposure to Benzyltrimethylammonium dichloroiodate can cause irritation to the eyes, skin, and respiratory tract . It is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Relevant Papers

  • “An Efficient Synthesis of 4-Thiocyanato Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in Dmso:H2o” by Matt A. Peterson, Reuben Dass, Justin D. Singleton .
  • "Iodination of Phenols by Use of Benzyltrimethylammonium Dichloroiodate(1–)" .
  • "Kinetics and Mechanism of the Oxidation of Some α-Hydroxy Acids by Benzyltrimethylammonium Dichloroiodate" .

properties

InChI

InChI=1S/C10H16N.Cl2I/c1-11(2,3)9-10-7-5-4-6-8-10;1-3-2/h4-8H,9H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDJNZTUDFPAHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1.Cl[I-]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyltrimethylammonium dichloroiodate

CAS RN

114971-52-7
Record name Benzyltrimethylammonium dichloroiodate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114971-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanaminium, N,N,N-trimethyl-, dichloroiodate(1-) (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.129
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
304
Citations
S KAJIGAESHI, T KAKINAMI - Journal of Synthetic Organic …, 1990 - jstage.jst.go.jp
最 近, テ トラ ア ル キ ル ア ンモ ニ ウ ム; ポ リハ ラ イ ド類が, ハ ロ ゲ ン化 剤 や お だ や か な酸 化 剤 と して, 便 利 に用い られ る こ とが判 明 した. 我 々 は, 液 体 臭 素 や気 体 塩 素を, 取 り扱 い…
Number of citations: 2 www.jstage.jst.go.jp
J Quintin, G Lewin - Tetrahedron letters, 2004 - Elsevier
The iodination of 5,7-dioxygenated flavones with 1equiv of benzyltrimethylammonium dichloroiodate (BTMA·ICl 2 ) in the system CH 2 Cl 2 –MeOH–CaCO 3 at room temperature is …
Number of citations: 28 www.sciencedirect.com
R Dass, MA Peterson - Tetrahedron Letters, 2021 - Elsevier
Abstract Treatment of a variety of substituted anilines with benzyltrimethylammonium dichloroiodate (1.2 equiv) and ammonium thiocyanate (1.0 equiv) in DMSO:H 2 O (9:1) at 70 C …
Number of citations: 4 www.sciencedirect.com
A Goyal, S Kothari - Bulletin of the chemical society of Japan, 2003 - journal.csj.jp
The oxidation of lactic acid, mandelic acid, and ten monosubstituted mandelic acids by benzyltrimethylammonium dichloroiodate (BTMACI) in glacial acetic acid leads to the formation of …
Number of citations: 9 www.journal.csj.jp
S Kajigaeshi, T Kakinami, H Yamasaki… - Bulletin of the Chemical …, 1988 - jlc.jst.go.jp
… Iodination of Aromatic Amines by Use of Benzyltrimethylammonium Dichloroiodate(1—) … Recent work in this series has shown that a new reagent, benzyltrimethylammonium …
Number of citations: 154 jlc.jst.go.jp
R Dass, JD Singleton, MA Peterson - Tetrahedron Letters, 2022 - Elsevier
Abstract Treatment of a variety of 2(3)- mono-substituted anilines with benzyltrimethylammonium dichloroiodate (1.2 equiv) and ammonium thiocyanate (1.2 equiv) in DMSO:H 2 O (9:1) …
Number of citations: 1 www.sciencedirect.com
S Kajigaeshi, T Kakinami, H Yamasaki, S Fujisaki… - Chemistry …, 1987 - journal.csj.jp
CHEMISTRY LETTERS, pp. 2109-2112, 1987. (C) 1987 The Chemical Society of Japan Iodination of Phenols by Use of Benzyltrimethylam Page 1 CHEMISTRY LETTERS, pp. 2109-2112, 1987. (C) …
Number of citations: 99 www.journal.csj.jp
P Gupta, S Kothari - Journal of Chemical Sciences, 2001 - Springer
… studies of new oxidizing agents and have recently reported the oxidation of substituted benzyl alcohols 7 and aliphatic aldehydes 8 by benzyltrimethylammonium dichloroiodate (…
Number of citations: 3 link.springer.com
SS Mitra, K Sreekumar - Reactive and Functional Polymers, 1997 - Elsevier
… Recently, for the selective iodination of amines and phenols, a new reagent, benzyltrimethylammonium dichloroiodate, has been reported by Kajigaeshi et al. [20,21]. This …
Number of citations: 20 www.sciencedirect.com
D Suri, S Kothari, KK Banerji - International journal of chemical …, 1996 - Wiley Online Library
The oxidation of thioglycolic, thiolactic, and thiomalic acids by benzyltrimethylammonium dichloroiodate (BTMAIC) to the corresponding disulfide dimer, is first‐order with respect to each …
Number of citations: 4 onlinelibrary.wiley.com

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